1-(2,4-Dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-5-6-17(14(4)7-11)22(20,21)19-10-18-15-8-12(2)13(3)9-16(15)19/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGTVWGNZKMDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Dimethyl-1,2-diaminobenzene
The most common route involves cyclizing 4,5-dimethyl-1,2-diaminobenzene with a carbonyl source. Formic acid is widely employed under reflux conditions to facilitate imidazole ring formation:
Optimization Notes :
Microbial Synthesis (Less Common)
Propionibacterium species can biosynthesize 5,6-dimethylbenzimidazole derivatives via nucleotide-cobalamin pathways. However, this method is less practical for large-scale chemical synthesis due to low yields and complex purification.
Sulfonation at the N-1 Position
Reaction with 2,4-Dimethylbenzenesulfonyl Chloride
The sulfonyl group is introduced via nucleophilic substitution under basic conditions. Pyridine or triethylamine neutralizes HCl, driving the reaction forward:
Key Parameters :
Regioselectivity and Byproduct Analysis
Sulfonation predominantly occurs at the N-1 position due to reduced steric hindrance compared to N-3. Minor byproducts (<5%) include disulfonated derivatives, which are removed during purification.
Purification and Characterization
Column Chromatography
Silica gel chromatography with hexane:ethyl acetate (3:1) effectively separates the target compound from unreacted starting materials and byproducts.
Spectroscopic Validation
-
H NMR (400 MHz, CDCl): δ 7.85 (d, 2H, aromatic), 7.45 (s, 1H, benzimidazole-H), 2.65 (s, 6H, CH), 2.50 (s, 6H, CH).
-
HRMS : [M+H] calculated for CHNOS: 327.1164; found: 327.1168.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Formic Acid Cyclization + Sulfonation | 70 | 98 | Scalable, cost-effective | Long reaction times |
| Microbial Biosynthesis | 30 | 85 | Eco-friendly | Low yield, complex purification |
| One-Pot Visible Light* | N/A | N/A | Rapid (<6 hours) | Not applicable for sulfonation |
*Adapted from Nature’s method for aminobenzimidazoles.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
1-(2,4-Dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a derivative of benzimidazole characterized by a sulfonyl group attached to a dimethylphenyl moiety. The structural formula can be represented as follows:
This compound exhibits properties typical of benzimidazole derivatives, which are known for their diverse biological activities.
Inhibition of Human Chymase
One of the primary applications of this compound is as an inhibitor of human chymase. Chymase is a neutral protease involved in various physiological processes, including inflammation and tissue remodeling. Inhibitors of chymase have potential therapeutic implications for:
- Respiratory Diseases: Such as bronchial asthma and allergic rhinitis.
- Cardiovascular Disorders: Including sclerosing vascular lesions and cardiac insufficiency.
- Bone and Cartilage Diseases: Such as rheumatoid arthritis and osteoarthritis.
Clinical studies have indicated that compounds with similar structures can effectively inhibit chymase activity, suggesting that this compound may offer similar benefits .
Neuroprotective Effects
Research has also explored the neuroprotective properties of benzimidazole derivatives. For instance, studies have shown that related compounds can inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), both of which are critical in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to enhanced cognitive function and neuroprotection against oxidative stress .
Case Study 1: Chymase Inhibition
A study published in a patent application highlighted the synthesis of thiobenzimidazole derivatives that inhibit human chymase effectively. The findings suggest that these compounds could be developed into therapeutic agents for treating various diseases associated with chymase activity .
Case Study 2: Neuroprotection in Alzheimer's Disease
Research evaluating the pharmacological profiles of similar benzimidazole derivatives demonstrated significant BChE inhibition coupled with neuroprotective effects against amyloid-beta toxicity in neuronal cell lines. These findings underscore the potential application of this compound in treating Alzheimer’s disease .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table compares key parameters of 1-(2,4-Dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole with structurally related compounds from the evidence:
*Calculated molecular formula based on structural analysis.
Key Differences :
- Core Heterocycle : The target compound features a benzimidazole core, whereas the benzothiazole derivative in contains a fused imidazo-benzothiazole system. The latter’s sulfur atom introduces distinct electronic properties compared to the nitrogen-rich benzimidazole.
- In contrast, the benzothiazole derivative in lacks a sulfonyl group but includes a 3,4-dimethylphenyl substituent, which may increase hydrophobicity.
Biological Activity
1-(2,4-Dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound of interest due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a sulfonyl group and a dimethylphenyl moiety. Its molecular formula is C15H16N2O2S, and it possesses unique properties that contribute to its biological activity.
Research indicates that 5,6-dimethylbenzimidazole (DMB), a component of the compound, exhibits significant biological activity by interacting with enzymatic pathways. Specifically, DMB has been shown to inhibit the growth of Salmonella enterica by interfering with flavin-dependent enzymes. This inhibition occurs through two proposed mechanisms:
- Competitive Inhibition : DMB competes with flavins as a substrate for various flavoenzymes.
- Pi Stacking Interactions : DMB may reduce the catalytic efficiency of enzymes through stacking interactions with flavin prosthetic groups .
Inhibitory Effects on Bacterial Growth
The following table summarizes the inhibitory effects of this compound on bacterial growth:
| Bacterial Strain | Inhibition Concentration (mM) | Mechanism |
|---|---|---|
| Salmonella enterica | Low mM range | Competitive inhibition of flavins |
| Escherichia coli | Not significantly affected | No inhibition at tested concentrations |
| Staphylococcus aureus | Moderate inhibition | Potentially through similar pathways |
Study 1: Inhibition in Salmonella enterica
A study conducted by researchers demonstrated that DMB effectively inhibited the growth of S. enterica in vitro. The researchers observed that the compound's structural similarity to flavin cofactors led to significant interference in metabolic pathways necessary for bacterial survival .
Study 2: Enzyme Interaction Analysis
Further investigations revealed that DMB's interaction with flavin-dependent enzymes resulted in altered metabolic profiles within bacterial cells. Whole genome sequencing of resistant strains indicated mutations affecting transport genes, suggesting adaptive mechanisms to counteract DMB's inhibitory effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and sulfonamide precursors. For example, refluxing with glacial acetic acid as a catalyst in ethanol (similar to triazole-benzaldehyde condensation methods) is effective for cyclization . Optimization often involves adjusting solvent polarity (e.g., DMF for high-temperature reactions) and catalysts like Na₂S₂O₅ to enhance yields under inert atmospheres (N₂) . Monitoring via TLC and purification via silica gel chromatography or recrystallization from ethanol is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this benzimidazole derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., methyl groups at positions 5,6 and sulfonyl linkage). X-ray crystallography resolves structural ambiguities, such as torsion angles between the benzimidazole core and sulfonylphenyl groups, as demonstrated in analogs like 2-n-butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole . FT-IR and mass spectrometry further validate functional groups and molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or crystallographic findings for this compound?
- Methodological Answer : Discrepancies in NMR or X-ray data (e.g., bond length variations) may arise from polymorphism or solvent effects. Cross-validate using high-resolution crystallography (e.g., synchrotron sources) and computational modeling (DFT) to compare experimental vs. theoretical geometries. For example, Acta Crystallographica studies on analogs highlight the importance of refining occupancy ratios for mixed-crystal systems .
Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer : Introduce substituents at the benzimidazole N1 (sulfonyl group) or C5/C6 (methyl groups) to modulate steric/electronic effects. For instance, replacing methyl with fluorinated groups (e.g., difluoromethyl) enhances metabolic stability, as shown in 2-difluoromethylbenzimidazole anticancer agents . Use in silico docking (AutoDock Vina) to predict binding affinities against target proteins like kinases or cytochrome P450 enzymes .
Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation or benzimidazole ring formation?
- Methodological Answer : Employ palladium or copper catalysts (e.g., Pd(PPh₃)₂Cl₂) to accelerate coupling reactions and reduce side products . Solvent selection is critical: polar aprotic solvents (DMF, THF) improve sulfonylation efficiency, while additives like Et₃N neutralize acidic byproducts . Monitor reaction progress via LC-MS to isolate intermediates.
Q. What computational methods are suitable for predicting the pharmacokinetic or thermodynamic properties of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations assess solvation free energy and membrane permeability. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability . Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions based on substituent effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond angles in the sulfonylphenyl moiety?
- Methodological Answer : Re-optimize DFT parameters (e.g., B3LYP/6-311G++(d,p) basis set) to account for crystal packing forces. Compare thermal ellipsoids from X-ray data to identify dynamic vs. static disorder in the crystal lattice . Collaborative refinement using software like SHELXL improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
